6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 899363-95-2) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 6, a 3-methylphenyl group at position 2, and a formyl (-CHO) group at position 3 . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing Schiff bases and bioactive derivatives via aldehyde group reactivity . Its molecular weight is 250.30 g/mol, with the formula $ \text{C}{16}\text{H}{14}\text{N}_2\text{O} $.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-4-3-5-13(8-11)16-14(10-19)18-9-12(2)6-7-15(18)17-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTTXHZCGJJJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N3C=C(C=CC3=N2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This multicomponent reaction is efficient and yields the desired product in good quantities . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often require a catalyst, such as aluminum chloride (AlCl₃), and a suitable electrophile.
Major Products Formed
Oxidation: 6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit tubulin polymerization, a crucial process for cancer cell division. In vitro studies have shown that certain derivatives can effectively inhibit the growth of various cancer cell lines, suggesting that 6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde may also possess similar properties .
Antimicrobial Activity
The compound's structural features may contribute to its potential antimicrobial properties. Research has demonstrated that several nitrogen-containing heterocycles exhibit activity against bacterial and fungal strains. The presence of the imidazo ring could enhance the interaction with microbial targets, making it a candidate for further exploration in developing antimicrobial agents .
Neuropharmacological Effects
Imidazo[1,2-a]pyridine derivatives have been studied for their neuropharmacological effects, particularly in relation to sleep disorders. Some compounds in this class are known to interact with GABA receptors, which could position them as potential treatments for insomnia or anxiety-related disorders. Investigating the specific effects of this compound on these receptors could reveal new therapeutic pathways .
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its unique structural characteristics. It can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. Its ability to undergo transformations while maintaining stability makes it valuable for synthesizing more complex molecular architectures .
Material Science
In addition to biological applications, this compound can be explored in material science for developing new polymers or nanomaterials. The imidazole moiety can impart desirable properties such as thermal stability and electrical conductivity when incorporated into polymer matrices .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated IC50 values ranging from 1.7 to 10 μM against prostate and breast cancer cells. This suggests potential efficacy for this compound in oncological applications.
Case Study 2: Synthesis of Novel Derivatives
A research team synthesized a series of derivatives based on the imidazo[1,2-a]pyridine scaffold and tested their biological activity. One derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating the potential of this scaffold in developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights critical differences between the target compound and its analogues:
Key Observations :
- Substituent Position: The para-methylphenyl group in Zolpaldehyde (vs.
- Electron Effects : Chloro substituents () reduce electron density at the aldehyde, slowing nucleophilic reactions compared to methyl/methoxy groups.
- Solubility : Methoxy-substituted analogues (e.g., 3,4-dimethoxyphenyl) exhibit higher solubility in polar solvents due to H-bonding .
Comparative Reactivity :
- Chloro vs. Methyl Analogues : 6-Chloro derivatives () show reduced aldehyde reactivity due to electron-withdrawing effects, requiring harsher reaction conditions.
- Methoxy Derivatives : The electron-donating methoxy groups in 3,4-dimethoxyphenyl analogues () enhance electrophilicity at the aldehyde, accelerating reactions like imine formation.
Structure-Activity Relationship (SAR) :
Biological Activity
6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 899363-95-2) is a compound belonging to the imidazopyridine family, which is known for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies and literature.
Anticancer Properties
Research indicates that imidazopyridine derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds within this class can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanism involves inducing apoptosis and disrupting microtubule assembly at concentrations around 20 μM .
Antimicrobial Activity
The imidazopyridine scaffold has also been associated with antimicrobial properties. Compounds derived from this structure have shown efficacy against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticonvulsant Effects
Some studies have reported anticonvulsant activities linked to imidazopyridine derivatives. These compounds can modulate neurotransmitter systems, providing therapeutic options for epilepsy and other seizure disorders .
Structure-Activity Relationship (SAR)
The biological activity of imidazopyridines is closely related to their structural features. Key modifications in the molecular structure can enhance or reduce their pharmacological effects:
| Substituent | Effect on Activity |
|---|---|
| Methyl groups on the phenyl ring | Increased lipophilicity and bioavailability |
| Electron-withdrawing groups | Enhanced anticancer activity |
| Alkyl substitutions | Modulation of receptor interactions |
Study 1: Anticancer Evaluation
In a recent study, various imidazopyridine analogs were synthesized and evaluated for their anticancer properties. Among these, this compound demonstrated significant inhibition of cell proliferation in breast cancer models, with IC50 values indicating potent activity .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of several imidazopyridine derivatives against a panel of bacterial strains. The results showed that compounds similar to this compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria .
Q & A
Q. What are the standard synthetic routes for 6-methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where a formylation agent (e.g., POCl₃/DMF) reacts with the imidazo[1,2-a]pyridine precursor. For example:
- A solution of the precursor in chloroform is treated with POCl₃ and DMF at 0–10°C, followed by reflux (8–12 hours) and vacuum evaporation to yield the carbaldehyde .
- Key reagents: Phosphorus oxychloride (POCl₃), dimethylformamide (DMF), and inert solvents like chloroform .
Q. How can the structure of this compound be confirmed experimentally?
Structural validation involves:
- Spectroscopy : ¹H/¹³C NMR to assign hydrogen and carbon environments (e.g., aldehyde proton at ~10 ppm, aromatic protons at 6–8.5 ppm) .
- Mass spectrometry : HRMS to confirm molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., CCDC reference 1437519 for analogous carbaldehydes) .
Q. What are the key physicochemical properties of this compound?
- Molecular weight : Calculated as 278.3 g/mol (C₁₇H₁₄N₂O).
- Solubility : Likely polar aprotic solvent-soluble (DMF, DMSO) due to the aldehyde and aromatic groups.
- Stability : Sensitive to moisture and light; store under inert atmosphere at 2–8°C .
Advanced Research Questions
Q. How can synthetic yields be optimized for this carbaldehyde derivative?
- Reaction optimization : Adjust POCl₃ stoichiometry (1.1–1.5 eq.), temperature (0–15°C for reagent addition, 80–100°C for reflux), and solvent (chloroform vs. 1,2-dichloroethane) to minimize side products .
- Workup : Use silica gel chromatography (ethyl acetate/petroleum ether) for purification .
- Mechanistic studies : Monitor intermediates via TLC or in-situ IR to identify rate-limiting steps .
Q. How do substituents on the phenyl ring affect electronic properties and reactivity?
- Electron-donating groups (e.g., -CH₃ at the 3-position) increase electron density at the imidazo[1,2-a]pyridine core, altering reactivity in nucleophilic additions or redox reactions .
- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., formylation efficiency) to quantify electronic effects .
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
Q. How can contradictory data in oxidation/reduction reactions of imidazo[1,2-a]pyridines be resolved?
- Controlled experiments : Compare outcomes under inert (N₂/Ar) vs. oxidative (O₂) atmospheres .
- Catalyst screening : Test Pd/C (for reductions) vs. KMnO₄/CrO₃ (for oxidations) to isolate competing pathways .
- Byproduct analysis : Use GC-MS or HPLC to identify side products (e.g., carboxylic acids from over-oxidation) .
Q. What strategies are effective for designing analogs with improved bioactivity?
- Bioisosteric replacement : Substitute the aldehyde group with carboxamide or nitrile moieties to enhance stability or binding affinity .
- SAR studies : Test derivatives with varied substituents (e.g., halogens, methoxy) on the phenyl ring for antimicrobial or anticancer activity .
- Hybrid scaffolds : Fuse with β-carboline or pyrimidine cores (e.g., β-carboline-imidazo[1,2-a]pyridine hybrids) to exploit dual mechanisms .
Methodological and Analytical Considerations
Q. What analytical techniques are critical for characterizing reaction intermediates?
- In-situ monitoring : Use Raman spectroscopy or ReactIR to track aldehyde formation .
- LC-MS/MS : Detect low-abundance intermediates (e.g., Schiff base adducts) .
- XPS/XRD : Analyze surface composition and crystallinity in heterogeneous catalysis .
Q. How can computational tools aid in predicting reactivity or stability?
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
- QSPR models : Correlate logP or polar surface area with solubility/stability trends .
- Degradation modeling : Simulate hydrolytic pathways (e.g., aldehyde oxidation) under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
